

# experimental vs computational studies on 1,3-dimethylimidazolium salt properties

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## A Comparative Guide to Experimental and Computational Studies on the Properties of 1,3-Dimethylimidazolium Salts

This guide provides a detailed comparison of experimental and computational methodologies used to determine the physicochemical properties of **1,3-dimethylimidazolium** ([DMIM]<sup>+</sup>) based ionic liquids. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a clear understanding of the strengths and limitations of different characterization techniques.

## Overview of Methodologies

The characterization of **1,3-dimethylimidazolium** salts involves two primary approaches: direct experimental measurement and theoretical computational modeling. Experimental studies provide tangible data on bulk properties under specific conditions, serving as the benchmark for accuracy. Computational studies, particularly molecular dynamics (MD) simulations and quantum chemical calculations like Density Functional Theory (DFT), offer molecular-level insights into the structure and interactions that govern these macroscopic properties.<sup>[1][2]</sup> The synergy between these two approaches is crucial; experimental data is used to validate and refine computational force fields, while simulations can predict properties under conditions that are difficult to replicate experimentally.<sup>[3][4]</sup>

## Comparative Data on Physicochemical Properties

The following tables summarize quantitative data for key properties of various **1,3-dimethylimidazolium** salts, comparing values obtained from experimental measurements and computational simulations.

**Table 1: Density ( $\rho$ )**

Ionic Liquid Salt	Temperature (K)	Experimental $\rho$ (g/cm <sup>3</sup> )	Computational $\rho$ (g/cm <sup>3</sup> )	% Deviation	Reference
1,3-dimethylimidazolium nitrate	353	~1.25 (related compound)[5]	~1.16	~7.0%	[5]
1-butyl-3-methylimidazolium iodide	298	1.52	1.51	0.8%	[6]
1-hexyl-3-methylimidazolium iodide	298	1.41	1.40	0.8%	[6]
1-octyl-3-methylimidazolium iodide	358	1.29	1.25	3.0%	[7]

Note: Direct experimental density for **1,3-dimethylimidazolium** nitrate was not available in the provided results; a value for a structurally similar compound, 1-methylimidazolium nitrate, is included for context.[5]

**Table 2: Viscosity ( $\eta$ )**

Ionic Liquid Salt	Temperature (K)	Experimental $\eta$ (mPa·s)	Computational $\eta$ (mPa·s)	Comments	Reference
1,3-dimethylimidazolium chloride	425	Lower than predicted	Higher than experimental	Simulations with non-polarizable force fields tend to predict higher viscosity and slower ion transport compared to experiments. [8][9]	[9]
1-ethyl-3-methylimidazolium [NTf2]	298	4.46	4.23	Excellent agreement achieved using equilibrium and non-equilibrium MD simulations.	[10]

**Table 3: Thermal Stability (Tonset)**

Ionic Liquid Salt	Atmosphere	Experimental Tonset (°C)	Computational Insight	Reference
1-ethyl-2,3-dimethylimidazolium nitrate	Air	312.13	DFT calculations of frontier molecular orbitals are consistent with experimental findings on thermal stability. [2]	[2]
1-butyl-2,3-dimethylimidazolium nitrate	Air	310.23	Stability decreases with increasing alkyl chain length, a trend supported by both TGA and DFT.[2]	[2]
1-hexyl-2,3-dimethylimidazolium nitrate	Air	300.89	[2]	
1-octyl-2,3-dimethylimidazolium nitrate	Air	298.36	[2]	
1-decyl-2,3-dimethylimidazolium nitrate	Air	286.25	[2]	

## Experimental and Computational Protocols

### Experimental Methodologies

- Density and Viscosity Measurement: The density and viscosity of 1-alkyl-3-methylimidazolium iodide salts were measured over a temperature range of 298 to 393 K.[7]

[11] Measurements were conducted under a water-vapor-free atmosphere using a vacuum line to ensure sample purity.[7][11] Density and sound velocity can be recorded using instruments like the Anton Paar DSA-5000M.[12]

- **Electrical Conductivity:** The electrical conductivity of various 1-alkyl-3-methylimidazolium chloride salts in N,N-Dimethylformamide was determined using conductometric measurements across a temperature range of 278.15 to 313.15 K.[13] This technique allows for the precise monitoring of conductivity changes with temperature to derive thermodynamic parameters.[13]
- **Thermal Stability Analysis:** Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability. For 1-alkyl-2,3-dimethylimidazolium nitrate salts, nonisothermal experiments were performed from 30 to 600 °C at various heating rates (5, 10, 15, 20, and 25 °C/min) under both nitrogen and air atmospheres to determine the onset decomposition temperature (Tonset).[2][14]

## Computational Methodologies

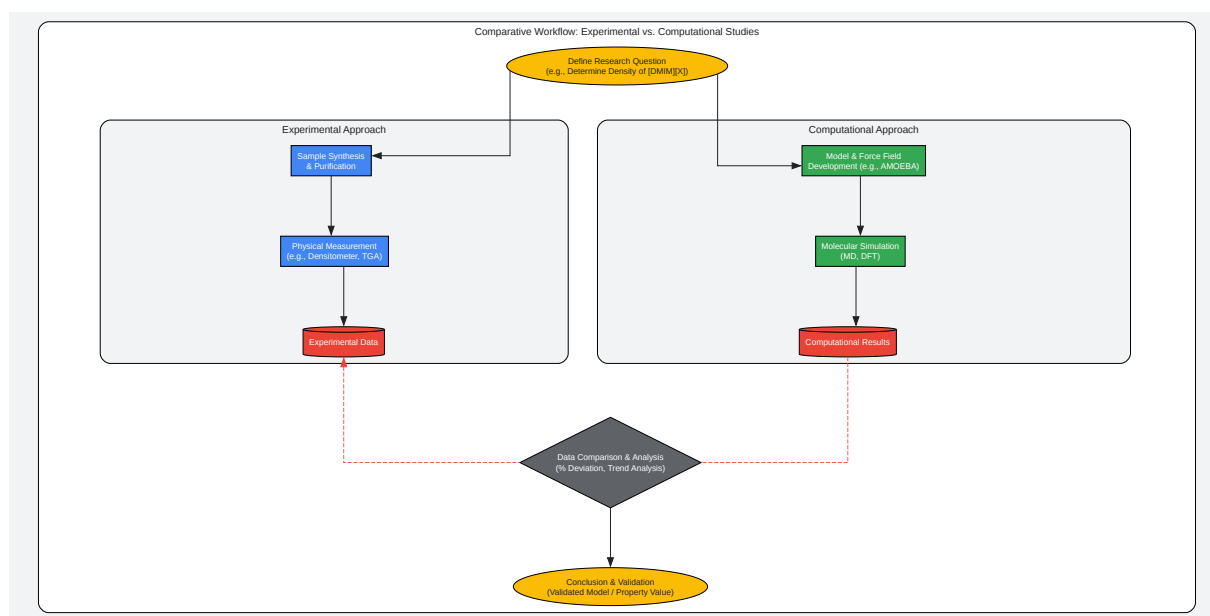
- **Molecular Dynamics (MD) Simulations:** MD simulations are a cornerstone for studying the properties of ionic liquids.[15]
  - **Force Fields:** The accuracy of MD simulations heavily relies on the quality of the force field. The AMOEBA (a multipolar polarizable force field) has been specifically developed for imidazolium-based ionic liquids.[3][4] Its parametrization involves using quantum mechanics (QM) calculations to fit interaction energy components.[3][4] Other simulations use all-atom non-polarizable force fields, where a reduction of partial atomic charges (e.g., by 10-20%) can improve the accuracy of predicted properties like density and viscosity.[6]
  - **Simulation Setup:** A typical simulation involves placing a set number of ion pairs (e.g., 300) in a simulation cell and running the simulation for a sufficient duration to reach equilibrium. [16] Properties like density, diffusion coefficients, and radial distribution functions are then calculated from the resulting trajectories.[3][16]
- **Quantum Chemistry Calculations:**
  - **Density Functional Theory (DFT):** DFT is used to investigate molecular structures and energetics. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have

been used to establish thermal degradation mechanisms.[17] Frontier molecular orbital theory combined with DFT helps in theoretical studies of thermal hazards, complementing TGA experiments.[2]

- Ab Initio Calculations: High-level methods like Møller-Plesset second-order perturbation theory (MP2) with basis sets such as 6-311G(d,p) are employed to study intermolecular interactions between cation-anion pairs in the gas phase.[4][5] These calculations provide benchmark data for developing and validating classical force fields.[4]

## Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and computational approaches in the study of **1,3-dimethylimidazolium** salt properties.



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Caption: Workflow for comparing experimental and computational studies of ionic liquid properties.

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